Laidlomycin

Description

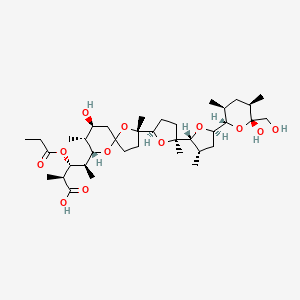

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H62O12/c1-10-28(40)45-30(24(7)33(41)42)23(6)31-22(5)25(39)17-36(47-31)14-13-34(8,49-36)27-11-12-35(9,46-27)32-20(3)16-26(44-32)29-19(2)15-21(4)37(43,18-38)48-29/h19-27,29-32,38-39,43H,10-18H2,1-9H3,(H,41,42)/t19-,20-,21+,22+,23-,24-,25-,26+,27+,29-,30+,31-,32+,34-,35-,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBNBTIDJSKEAM-NISBWGIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)O)C)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]([C@H](C)[C@@H]1[C@@H]([C@H](C[C@@]2(O1)CC[C@@](O2)(C)[C@H]3CC[C@@](O3)(C)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C)O)C)[C@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H62O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401024015 | |

| Record name | Laidlomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56283-74-0 | |

| Record name | Laidlomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56283-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laidlomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056283740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laidlomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monensin, 16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAIDLOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MI3S6ZF5QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Laidlomycin: A Technical Guide to its Discovery, Origin, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laidlomycin is a polyether ionophore antibiotic with significant applications in veterinary medicine, particularly in the cattle industry. Produced by species of Streptomyces, this complex natural product selectively transports ions across cell membranes, leading to disruptions in cellular function and, ultimately, antimicrobial effects. This technical guide provides an in-depth overview of the discovery, origin, and biological properties of laidlomycin, with a focus on its producing organisms, isolation and purification methods, structural elucidation, and mode of action. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support further research and development.

Discovery and Origin

Laidlomycin was first reported as a new antimycoplasmal polyether antibiotic in 1974.[1] It is a natural product of fermentation by specific strains of actinomycete bacteria. The primary producing organisms identified in the literature are Streptomyces sp. CS684 and Streptoverticillium eurocidicum.[2] A culture broth of Streptomyces sp. CS684 demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Physicochemical Properties

Laidlomycin is a white solid substance with the molecular formula C37H62O12.[3] Its chemical structure and other key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C37H62O12 | [3] |

| Molecular Weight | 698.9 g/mol | [4] |

| Melting Point | 151-153°C | [3] |

| Appearance | White solid | [3] |

| CAS Number | 56283-74-0 | [4] |

Biological Activity and Efficacy

Laidlomycin exhibits a range of biological activities, primarily as an antimicrobial agent. Its propionate derivative, laidlomycin propionate potassium, is widely used as a feed additive for cattle to improve feed efficiency and promote weight gain.[5]

Antimicrobial Activity

Laidlomycin is active against Gram-positive bacteria.[6] Its efficacy against MRSA and VRE has been noted.[6] The mechanism of action involves the disruption of ion gradients across the cell membranes of susceptible microorganisms.[7][8] This leads to an expenditure of cellular energy to maintain ionic equilibrium, ultimately inhibiting growth and leading to cell death.[7]

Efficacy in Cattle

Laidlomycin propionate is effective in improving feed efficiency and increasing the rate of weight gain in cattle fed in confinement for slaughter.[5] The recommended dosage for this application is typically between 5 to 10 g/ton of feed.[5] Studies have shown that laidlomycin propionate can increase average daily gain and improve feed conversion in both steers and heifers. It has also been shown to reduce the severity of ruminal acidosis in cattle transitioning to high-grain diets.

The following table summarizes the effects of laidlomycin propionate on cattle performance from a meta-analysis of multiple studies.

| Parameter | Effect of Laidlomycin Propionate | Reference |

| Average Daily Gain (ADG) | Increased | [9] |

| Dry Matter Intake (DMI) | Increased | |

| Feed Efficiency (FE) | Improved | [9] |

| Hot Carcass Weight (HCW) | Increased |

Experimental Protocols

Fermentation and Isolation of Laidlomycin

A general protocol for the production and isolation of laidlomycin from a fermentation broth of Streptoverticillium eurocidicum is outlined below.[2]

Protocol:

-

Fermentation: Cultivate Streptoverticillium eurocidicum in a nutrient-rich aqueous broth containing assimilable sources of carbon and nitrogen.

-

pH Adjustment: Adjust the pH of the fermentation broth to approximately 10 to 13 using a strong base (e.g., sodium hydroxide). This will cause the formation of an emulsion.

-

Centrifugation: Centrifuge the emulsion to separate it into an aqueous layer and a wet solid layer containing the laidlomycin.

-

Washing (Optional): The wet solid layer can be washed with water to remove soluble fermentation by-products.

-

Drying: Dry the wet solid layer to remove water, resulting in a dry solid containing laidlomycin.

Purification of Laidlomycin

The solid material obtained from the isolation protocol can be further purified using standard techniques such as:[2]

-

Solvent extraction

-

Precipitation

-

Salt formation

-

Crystallization

-

Column chromatography

Structure Elucidation

The chemical structure of laidlomycin has been determined using a combination of spectroscopic techniques.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including 1H NMR, 13C NMR, COSY, HMQC, and HMBC, are employed to elucidate the connectivity of atoms and the overall three-dimensional structure of laidlomycin.[3][10]

Antimicrobial Susceptibility Testing

The antimicrobial activity of laidlomycin can be quantified using standard methods such as the disk diffusion assay (Kirby-Bauer method) or by determining the Minimum Inhibitory Concentration (MIC).

Disk Diffusion Assay Workflow:

Caption: Workflow for determining antimicrobial susceptibility using the disk diffusion method.

Mode of Action and Biosynthesis

Ionophore Mode of Action

Laidlomycin, as a carboxylic polyether ionophore, functions by transporting cations across biological membranes.[7][8][11] This process disrupts the natural ion gradients essential for various cellular processes, including nutrient transport and energy metabolism.[7][8]

Caption: Generalized mechanism of action for a cation-transporting ionophore like laidlomycin.

Biosynthesis of Laidlomycin

The biosynthesis of polyether antibiotics like laidlomycin is a complex process involving modular polyketide synthases (PKS).[12] The laidlomycin biosynthetic gene cluster has been identified in Streptomyces sp. CS684 and is available in the MIBiG database under accession number BGC0000084.[13] The biosynthesis involves the assembly of a polyketide backbone which is subsequently modified by enzymes such as epoxidases and epoxide hydrolases to form the characteristic cyclic ether structures.[12]

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. US20110082303A1 - Process for the manufacture of laidlomycin - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Laidlomycin | C37H62O12 | CID 71454116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 6. mdpi.com [mdpi.com]

- 7. AN285/AN285: Application of Ionophores in Cattle Diets [edis.ifas.ufl.edu]

- 8. Ionophores Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 9. extension.okstate.edu [extension.okstate.edu]

- 10. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agscientific.com [agscientific.com]

- 12. The enzymology of polyether biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BGC0000084 [mibig.secondarymetabolites.org]

A Technical Guide to the Biological Activity of Laidlomycin Propionate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laidlomycin propionate is a carboxylic polyether ionophore antibiotic derived from the fermentation of Streptomyces laidlus. Primarily utilized in the veterinary field, specifically in the beef cattle industry, its core biological function is the modulation of ion transport across biological membranes. This activity leads to significant alterations in the metabolism of various microorganisms, which is harnessed to improve feed efficiency and promote growth in ruminants. This document provides a comprehensive overview of the mechanism of action, biological effects, quantitative performance data, and detailed experimental protocols relevant to the study of laidlomycin propionate.

Core Mechanism of Action: Ionophore Activity

Laidlomycin propionate is a lipid-soluble molecule that complexes with monovalent cations, such as sodium (Na+) and potassium (K+), and facilitates their transport across lipid cell membranes.[1] This process disrupts the natural electrochemical gradients that are essential for cellular homeostasis and energy metabolism.[1][2] Specifically, it functions as a Na+/H+ antiporter, exchanging sodium ions for protons across the membrane.[1] This influx of cations and disruption of the proton motive force places a significant energetic burden on susceptible microorganisms as they expend energy in a futile cycle to restore ionic balance, ultimately leading to metabolic inhibition and cell death.[2]

Caption: Laidlomycin Propionate facilitates Na+ influx in exchange for H+ efflux.

Primary Application: Modulation of Rumen Microbiota

In cattle, laidlomycin propionate is used as a feed additive to improve growth and feed efficiency.[2][3] Its antimicrobial activity selectively targets Gram-positive bacteria and protozoa within the rumen.[3]

This selective pressure causes a significant shift in the rumen microbial population, leading to a more efficient fermentation pattern characterized by:

-

Increased Propionate Production: Beneficial Gram-negative bacteria, which are more resistant to ionophores, thrive and produce higher levels of propionic acid, a primary energy source for the animal.[1][4]

-

Decreased Acetate and Lactate Production: The inhibition of Gram-positive bacteria reduces the production of less energy-efficient volatile fatty acids like acetate and mitigates the risk of lactic acidosis.[1]

-

Reduced Methane and Ammonia Production: The overall alteration of fermentation decreases energy loss in the form of methane and reduces protein breakdown, which lowers ammonia production.[2]

This shift in rumen metabolism provides more available energy to the host animal from the same amount of feed.[2] Laidlomycin propionate also helps control coccidiosis and bloat.[3]

Caption: Laidlomycin propionate shifts rumen microbiota for efficient energy production.

Quantitative Performance Data in Beef Cattle

Studies have consistently demonstrated the efficacy of laidlomycin propionate in improving the performance of feedlot cattle. The optimal dosage typically ranges from 6 to 12 mg/kg of diet dry matter.

| Parameter | Control (No Ionophore) | Laidlomycin Propionate (LP) | % Improvement | Reference(s) |

| Dosage (mg/kg diet DM) | 0 | 5.5 - 12 | N/A | |

| Average Daily Gain (ADG) | Baseline | Increased by 1% - 15% | Varies | [2] |

| Feed Efficiency (Gain:Feed) | Baseline | Improved by 3.5% - 12% | Varies | [2] |

| Dry Matter Intake (DMI) | Baseline | Generally unaffected or slightly reduced | Varies | [5] |

| Acetate:Propionate Ratio | Baseline | Significantly Decreased | Varies | [4] |

Note: Values represent a range of reported outcomes from various studies and are dependent on diet composition, cattle type, and other factors.

Broader Cytotoxic Effects & Potential Signaling

While primarily studied in ruminants, the fundamental mechanism of ionophores suggests broader biological activities, including potential anticancer and cytotoxic effects. The disruption of intracellular ion homeostasis is a major cellular stressor that can trigger programmed cell death (apoptosis). Severe perturbation of ionic gradients, particularly K+, can lead to mitochondrial swelling, a key event in the intrinsic apoptotic pathway.[6] This mitochondrial dysfunction can cause the release of pro-apoptotic factors into the cytoplasm, leading to the activation of executioner caspases, such as Caspase-3, which orchestrate the dismantling of the cell.[7]

Caption: Potential pathway from ion disruption to Caspase-3 mediated apoptosis.

Experimental Protocols

Protocol for In Vitro Ionophore Activity Assay (Calcein Quenching)

This protocol describes an assay to evaluate the cation transport activity of an ionophore using large unilamellar vesicles (LUVs) loaded with a fluorescent dye.[8]

Principle: LUVs are loaded with calcein, a fluorescent dye. The fluorescence of calcein is quenched by certain divalent cations (e.g., Co²⁺). The ionophore facilitates the transport of the quenching cation into the vesicle, and the rate of fluorescence decrease is proportional to the ionophore's activity.

Methodology:

-

Preparation of LUVs:

-

Prepare a lipid film (e.g., from 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) in a round-bottom flask.

-

Hydrate the film with a buffer (e.g., 10 mM TES, pH 7.2) containing 50 mM calcein.

-

Subject the lipid suspension to 5-10 freeze-thaw cycles.

-

Extrude the suspension through polycarbonate filters (e.g., 100 nm pore size) to form LUVs of a uniform size.

-

Remove non-encapsulated calcein using a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the external buffer (e.g., 10 mM TES, 100 mM NaCl, pH 7.2).

-

-

Fluorescence Quenching Assay:

-

Turn on a fluorometer and set the excitation wavelength to 480 nm and the emission wavelength to 520 nm.[8]

-

Cool the sample holder to 10 °C to minimize passive ion leakage.[8]

-

Dilute the LUV suspension in the external buffer in a quartz cuvette to achieve a stable baseline fluorescence reading.

-

Add the ionophore (laidlomycin propionate dissolved in a solvent like DMSO) to the cuvette at the desired final concentration and mix.

-

Initiate the quenching reaction by adding a solution of the quenching cation (e.g., CoCl₂) to the cuvette.

-

Record the fluorescence intensity over time (e.g., for 10 minutes). A decrease in fluorescence indicates ion transport.

-

At the end of the experiment, add a disrupting agent (e.g., Triton X-100) to lyse the vesicles and determine the maximal quenching (F_min).

-

-

Data Analysis:

-

Normalize the fluorescence trace using the initial fluorescence (F_0) and the minimum fluorescence after lysis (F_min).

-

The rate of ion transport can be calculated from the initial slope of the normalized fluorescence decay curve.

-

Caption: Experimental workflow for measuring ionophore-mediated cation transport.

Protocol for Caspase-3 Colorimetric Assay

This protocol details a method for quantifying the activity of activated Caspase-3, a key marker of apoptosis, in cell lysates.[9][10]

Principle: Activated Caspase-3 in a cell lysate cleaves the peptide sequence Asp-Glu-Val-Asp (DEVD) from the colorimetric substrate Ac-DEVD-pNA. This cleavage releases the chromophore p-nitroaniline (pNA), which has a strong absorbance at 400-405 nm. The absorbance is directly proportional to the Caspase-3 activity in the sample.[9][10]

Methodology:

-

Induction of Apoptosis:

-

Culture cells (e.g., Jurkat cells) to the desired density.

-

Treat cells with an apoptosis-inducing agent (e.g., laidlomycin propionate at various concentrations) for a specified time (e.g., 3-6 hours). Include an untreated control group.[9]

-

-

Preparation of Cell Lysate:

-

Harvest cells (e.g., 2-5 x 10⁶ cells) by centrifugation (e.g., 600 x g for 5 min at 4°C).[11]

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in 50-100 µL of chilled Cell Lysis Buffer (containing protease inhibitors and DTT).[7][12]

-

Incubate on ice for 15-20 minutes.[11]

-

Centrifuge at high speed (e.g., 16,000 x g for 15 min at 4°C) to pellet cellular debris.[11]

-

Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is the cell lysate.

-

Determine the protein concentration of the lysate (e.g., using a Bradford assay).

-

-

Enzymatic Reaction:

-

In a 96-well microplate, add 20-50 µg of protein from your cell lysate to each well.[7] Adjust the volume to ~50 µL with Lysis Buffer.

-

Prepare a Master Mix containing 2X Reaction Buffer and 10 mM DTT.[10]

-

Add 50 µL of the Master Mix to each well.[10]

-

Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).[10]

-

Include controls: a blank (reagents only) and an inhibitor control (lysate + Caspase-3 inhibitor).

-

Tap the plate gently to mix. Cover and incubate at 37°C for 1-2 hours, protected from light.[7][10]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 400 or 405 nm using a microplate reader.[9]

-

Calculate the fold-increase in Caspase-3 activity by comparing the absorbance of the treated samples to the untreated control after subtracting the blank reading.

-

Caption: Step-by-step workflow for quantifying apoptotic Caspase-3 activity.

References

- 1. Ionophores Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 2. AN285/AN285: Application of Ionophores in Cattle Diets [edis.ifas.ufl.edu]

- 3. Ionophore Inclusion in Cattle Diets - Alabama Cooperative Extension System [aces.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. Meta-analysis of the effects of laidlomycin propionate, fed alone or in combination with chlortetracycline, compared with monensin sodium, fed alone or in combination with tylosin, on growth performance, health, and carcass outcomes in finishing steers in North America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Perturbation of intracellular K(+) homeostasis with valinomycin promotes cell death by mitochondrial swelling and autophagic processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biogot.com [biogot.com]

- 8. In vitro Assay to Evaluate Cation Transport of Ionophores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. abcam.com [abcam.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. mpbio.com [mpbio.com]

Laidlomycin as a Monovalent Cation Ionophore: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laidlomycin, a carboxylic polyether ionophore, functions as a mobile carrier for monovalent cations, facilitating their transport across lipid membranes. This technical guide provides an in-depth analysis of laidlomycin's core function as a monovalent cation ionophore. It summarizes available quantitative data on its ion transport capabilities, details relevant experimental methodologies for its characterization, and visualizes its mechanism of action and related experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the applications of laidlomycin.

Introduction

Laidlomycin is a polyether antibiotic produced by certain strains of Streptomyces. Like other carboxylic ionophores, it possesses a unique molecular structure that allows it to form a lipid-soluble complex with cations, thereby acting as a mobile carrier to transport these ions across biological and artificial membranes. Its primary application has been in veterinary medicine, specifically as a feed additive for cattle to improve feed efficiency and promote growth. This is achieved by selectively targeting and disrupting the metabolism of gram-positive bacteria in the rumen, which alters the fermentation process to be more energetically favorable for the host animal.

The fundamental mechanism of laidlomycin's bioactivity lies in its ability to disrupt the natural electrochemical gradients of monovalent cations, such as sodium (Na⁺) and potassium (K⁺), across cell membranes. This disruption of ion homeostasis can lead to a cascade of cellular events, including alterations in intracellular pH, membrane potential, and ultimately, metabolic inhibition in susceptible microorganisms. Understanding the quantitative aspects of its ionophoric activity and the experimental methods to characterize them is crucial for exploring its potential in other applications, including as a research tool or for novel therapeutic development.

Physicochemical Properties

A summary of the key physicochemical properties of laidlomycin and its commercially available form, laidlomycin propionate, is presented in Table 1.

| Property | Laidlomycin | Laidlomycin Propionate |

| Molecular Formula | C₃₇H₆₂O₁₂ | C₄₀H₆₆O₁₃ |

| Molecular Weight | 698.9 g/mol | 754.9 g/mol |

| CAS Number | 56283-74-0 | 78734-47-1 |

| Appearance | White solid | Data not available |

| Melting Point | 151-153°C | Data not available |

Mechanism of Action as a Monovalent Cation Ionophore

Laidlomycin functions as a mobile ion carrier, a process that can be broken down into several key steps. This mechanism allows it to transport monovalent cations down their electrochemical gradient, ultimately disrupting the ion homeostasis of the cell.

Quantitative Data on Ion Transport

Quantitative data on the ion selectivity and transport efficiency of laidlomycin are limited in the publicly available literature. However, a comparative study provides some insight into its preference for monovalent over divalent cations.

| Cation | Relative Transport Rate | Method | Reference |

| Sodium (Na⁺) | 10-fold higher than Ca²⁺ (for 26-deoxylaidlomycin) | Organic Solvent Flux Assay | [1] |

| Calcium (Ca²⁺) | ~100-fold lower transport than 26-deoxylaidlomycin | Organic Solvent Flux Assay | [1] |

Note: The data for Na⁺ transport is for a derivative, 26-deoxylaidlomycin, but provides an indication of the likely preference of laidlomycin for monovalent cations.

Experimental Protocols

The characterization of laidlomycin as a monovalent cation ionophore involves several key experimental techniques. While specific protocols for laidlomycin are not extensively published, the following methodologies are standard for evaluating ionophore activity.

U-Tube Transport Experiment

This method provides a simple and effective way to measure the transport of ions across a bulk liquid membrane.

Methodology:

-

Apparatus Setup: A U-shaped glass tube is used.

-

Phase Preparation:

-

Source Phase: An aqueous solution containing a known concentration of the monovalent cation of interest (e.g., NaCl, KCl).

-

Membrane Phase: An organic solvent (e.g., chloroform, heptane) immiscible with water, in which laidlomycin is dissolved at a specific concentration.

-

Receiving Phase: An aqueous solution, initially free of the cation being tested.

-

-

Layering: The dense organic membrane phase is placed at the bottom of the U-tube, followed by the source phase in one arm and the receiving phase in the other.

-

Incubation: The setup is incubated, often with gentle stirring of the phases, for a defined period.

-

Analysis: Aliquots are taken from the receiving phase at various time points and the concentration of the transported cation is measured using techniques like atomic absorption spectroscopy or an ion-selective electrode. The rate of ion transport can then be calculated.

Black Lipid Membrane (BLM) Conductance Measurement

This technique allows for the study of ion transport across a well-defined artificial lipid bilayer, mimicking a cell membrane.

Methodology:

-

BLM Formation: A lipid solution (e.g., phosphatidylcholine in n-decane) is "painted" across a small aperture in a hydrophobic septum separating two aqueous compartments. The solvent thins out, leaving a bilayer lipid membrane.

-

Electrode Placement: Ag/AgCl electrodes are placed in each compartment to apply a voltage and measure the current across the membrane.

-

Laidlomycin Addition: Laidlomycin is added to one or both aqueous compartments.

-

Conductance Measurement: The electrical conductance of the membrane is measured before and after the addition of laidlomycin in the presence of various monovalent cations. An increase in conductance indicates that the ionophore is facilitating the transport of ions across the membrane. By comparing the conductance changes for different cations, the selectivity of the ionophore can be determined.

Fluorescence-Based Liposome Assay

This is a high-throughput method to assess the ionophoric activity by measuring the transport of cations into lipid vesicles.

References

Laidlomycin's Impact on Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of laidlomycin, a polyether ionophore antibiotic, on gram-positive bacteria. The document summarizes key quantitative data on its antibacterial activity, details the experimental protocols for its evaluation, and visualizes its mechanism of action through signaling pathway diagrams.

Antibacterial Activity of Laidlomycin

Laidlomycin has demonstrated significant activity against a range of gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentrations (MICs) of Laidlomycin Against Gram-Positive Bacteria

| Bacterial Strain | Laidlomycin (as CSU-1) MIC (µg/mL)[1] |

| Enterococcus faecalis ATCC 29212 | 2 |

| Enterococcus faecium (Vancomycin-Resistant) | 4 |

| Staphylococcus aureus (Methicillin-Resistant) | 2 |

| Bacillus subtilis ATCC 6633 | 4 |

Mechanism of Action: Disruption of Ion Homeostasis

Laidlomycin functions as an ionophore, a lipid-soluble molecule that binds to and transports ions across the bacterial cell membrane. This action disrupts the carefully maintained electrochemical gradients, which are essential for vital cellular processes.

The primary mechanism of laidlomycin's antibacterial activity against gram-positive bacteria involves the dissipation of the transmembrane potential. By facilitating the uncontrolled movement of cations (primarily K⁺ and H⁺) across the cell membrane, laidlomycin collapses the proton motive force (PMF). The PMF is a crucial energy reserve that powers ATP synthesis, nutrient transport, and flagellar motility. The disruption of this gradient leads to a cascade of detrimental effects, ultimately resulting in bacterial cell death.

Signaling Pathway of Laidlomycin's Action

The following diagram illustrates the proposed signaling pathway of laidlomycin's effect on gram-positive bacteria.

Caption: Mechanism of Laidlomycin Action.

Experimental Protocols

The following section details the standard methodology for determining the Minimum Inhibitory Concentration (MIC) of laidlomycin against gram-positive bacteria using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3][4]

Broth Microdilution MIC Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

Laidlomycin stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or McFarland densitometer

Procedure:

-

Preparation of Laidlomycin Dilutions:

-

Prepare a series of twofold dilutions of the laidlomycin stock solution in CAMHB in the 96-well microtiter plates. The final volume in each well should be 50 µL, and the concentrations should span a range appropriate for the expected MIC values.

-

Include a positive control well (broth with bacterial inoculum, no antibiotic) and a negative control well (broth only).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate (except the negative control well), resulting in a final volume of 100 µL per well.

-

-

Incubation:

-

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of laidlomycin at which there is no visible growth.

-

Experimental Workflow for MIC Determination

The workflow for determining the MIC of laidlomycin is depicted in the following diagram.

Caption: Broth Microdilution MIC Workflow.

Conclusion

Laidlomycin exhibits potent antibacterial activity against a variety of gram-positive bacteria, including clinically significant resistant strains. Its mechanism of action as an ionophore, leading to the dissipation of the cell membrane's electrochemical gradient, represents a valuable therapeutic strategy. The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of laidlomycin's efficacy, supporting further research and development in the field of antimicrobial drug discovery.

References

Laidlomycin's Potential Against Vancomycin-Resistant Enterococci: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Laidlomycin and Vancomycin-Resistant Enterococci

Enterococci, particularly Enterococcus faecalis and Enterococcus faecium, are Gram-positive bacteria that are part of the normal human gut microbiota. However, they are also opportunistic pathogens capable of causing severe nosocomial infections. The emergence of strains resistant to vancomycin, a glycopeptide antibiotic often used as a last resort, has created a critical need for new therapeutic strategies.

Laidlomycin is a polyether ionophore antibiotic produced by certain strains of Streptomyces.[1][2] Like other ionophores, it is a lipid-soluble molecule capable of transporting ions across biological membranes.[3] Research has indicated that laidlomycin exhibits potent antibacterial activity against a range of Gram-positive bacteria, including multidrug-resistant strains like VRE.[1][2] One study highlighted that the anti-VRE activity of a laidlomycin-producing isolate was stronger than that of vancomycin, suggesting its potential as a future therapeutic agent.[1][2]

Quantitative Data on Laidlomycin Activity

A comprehensive review of the available scientific literature did not yield specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for laidlomycin against characterized strains of vancomycin-resistant enterococci. This represents a significant knowledge gap and a critical area for future research. The establishment of MIC values is essential for determining the potency of an antimicrobial agent and for guiding preclinical and clinical development.

Mechanism of Action: Disruption of Ion Homeostasis

The primary mechanism of action for laidlomycin, as with other ionophore antibiotics, is the disruption of the electrochemical gradients across the bacterial cell membrane. This process is not dependent on specific cellular receptors but rather on the physicochemical properties of the ionophore and the composition of the bacterial membrane.

Key Steps in the Mechanism of Action:

-

Membrane Insertion: The hydrophobic exterior of the laidlomycin molecule allows it to readily insert into the lipid bilayer of the VRE cell membrane.

-

Cation Binding: The hydrophilic core of laidlomycin chelates specific cations (primarily monovalent cations like K⁺ and Na⁺) from the extracellular environment or the cytoplasm.

-

Transmembrane Transport: Laidlomycin then facilitates the transport of these bound cations across the cell membrane, moving them down their concentration gradients.

-

Dissipation of Ion Gradients: This unregulated movement of ions dissipates the essential electrochemical gradients (both the membrane potential and pH gradient) that are vital for numerous cellular processes.

-

Cellular Disruption and Death: The collapse of these gradients disrupts critical functions such as ATP synthesis, nutrient transport, and maintenance of intracellular pH, ultimately leading to bacterial cell death.

Caption: Mechanism of Laidlomycin-mediated VRE cell death.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the in vitro activity of antimicrobial agents like laidlomycin against VRE. These are based on standard methodologies and would require optimization for the specific compound and bacterial strains being tested.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Laidlomycin stock solution of known concentration

-

Vancomycin-resistant Enterococcus strains (e.g., E. faecalis, E. faecium)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of laidlomycin is prepared in CAMHB directly in the 96-well plate. The concentration range should be selected to encompass the expected MIC.

-

Inoculum Preparation: A suspension of the VRE strain is prepared in CAMHB and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the diluted laidlomycin is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of laidlomycin at which there is no visible growth (turbidity) of the VRE strain. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Caption: Workflow for MIC determination by broth microdilution.

Paper Disc Diffusion Assay

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Materials:

-

Sterile paper discs

-

Laidlomycin solution of known concentration

-

Vancomycin-resistant Enterococcus strains

-

Mueller-Hinton Agar (MHA) plates

-

Sterile swabs

Procedure:

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

-

Plate Inoculation: A sterile swab is dipped into the inoculum and streaked evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

-

Disc Application: Paper discs are impregnated with a known concentration of laidlomycin and placed onto the surface of the inoculated MHA plate. A control disc (without laidlomycin) should also be used.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Result Interpretation: The diameter of the zone of inhibition (the area around the disc where bacterial growth is prevented) is measured. The size of the zone correlates with the susceptibility of the VRE strain to laidlomycin.

Conclusion and Future Directions

Laidlomycin demonstrates clear potential as an antimicrobial agent against vancomycin-resistant enterococci. Its mechanism of action, which involves the disruption of fundamental cellular ion gradients, makes the development of resistance through target site modification less likely compared to other classes of antibiotics. However, the lack of publicly available quantitative data on its anti-VRE activity is a major impediment to its further development.

Future research should prioritize:

-

Systematic determination of MIC values for laidlomycin against a diverse panel of clinical VRE isolates, including both E. faecalis and E. faecium.

-

In vivo efficacy studies in animal models of VRE infection to assess the therapeutic potential of laidlomycin.

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion of laidlomycin and to optimize dosing regimens.

-

Toxicology studies to evaluate the safety profile of laidlomycin for potential systemic use in humans.

Addressing these research gaps will be crucial in determining whether laidlomycin can be developed into a clinically useful therapeutic for the treatment of infections caused by vancomycin-resistant enterococci.

References

- 1. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zora.uzh.ch [zora.uzh.ch]

Laidlomycin as a Potential Antiviral Agent: A Technical Guide for Researchers

Executive Summary

Laidlomycin, a polyether ionophore antibiotic, presents a compelling yet underexplored opportunity in the search for novel antiviral therapies. While direct research into its antiviral capabilities is limited, extensive evidence from related ionophores, such as monensin and salinomycin, strongly suggests a potential for broad-spectrum antiviral activity. This technical guide synthesizes the existing research on the antiviral mechanisms of polyether ionophores, providing a comprehensive framework for investigating laidlomycin as a potential antiviral agent. This document details the putative mechanisms of action, proposes detailed experimental protocols for its evaluation, and presents comparative quantitative data from analogous compounds to guide future research and development.

Introduction to Laidlomycin and the Antiviral Potential of Ionophores

Laidlomycin is a carboxylic polyether ionophore antibiotic produced by Streptomyces sp. CS684. Like other members of its class, such as monensin and salinomycin, it functions by forming lipid-soluble complexes with metal cations and transporting them across biological membranes, thereby disrupting ionic gradients. This activity is the basis for its established use as an antibacterial and coccidiostat in veterinary medicine.

The antiviral potential of polyether ionophores has gained significant attention, with numerous studies demonstrating their efficacy against a range of enveloped viruses, including coronaviruses and influenza viruses.[1][2][3][4] The primary antiviral mechanism is attributed to the disruption of endosomal acidification, a critical step for the entry of many viruses into host cells.[2][5] By neutralizing the pH of endosomes, ionophores can prevent the conformational changes in viral glycoproteins that are necessary for membrane fusion and subsequent release of the viral genome into the cytoplasm.

Given its structural and functional similarity to well-characterized antiviral ionophores, laidlomycin is a promising candidate for antiviral drug discovery. This guide provides the foundational knowledge and experimental framework necessary to systematically evaluate its potential.

Putative Antiviral Mechanisms of Action

Based on the known activities of related polyether ionophores, laidlomycin is hypothesized to exert antiviral effects through several mechanisms, primarily targeting the early stages of the viral life cycle.

Inhibition of Viral Entry via Disruption of Endosomal Acidification

The most probable antiviral mechanism of laidlomycin is the disruption of the pH gradient in endosomal compartments. Many enveloped viruses, upon binding to cell surface receptors, are internalized into endosomes. The acidic environment within the late endosome is crucial for triggering the fusion of the viral envelope with the endosomal membrane, allowing the viral nucleocapsid to enter the cytoplasm. Carboxylic ionophores like laidlomycin act as proton-cation exchangers, effectively neutralizing the acidic pH of these organelles.[2] This prevents the pH-dependent activation of viral fusion proteins, thereby trapping the virus within the endosome and preventing a productive infection.

Caption: Proposed mechanism of laidlomycin inhibiting viral entry by neutralizing endosomal pH.

Interference with Viral Protein Processing and Trafficking

Some polyether ionophores, such as monensin, have been shown to interfere with the transport and processing of viral glycoproteins.[6][7][8] This occurs through the disruption of the Golgi apparatus, where these proteins undergo essential post-translational modifications and are sorted for transport to the cell surface. By altering the ionic environment of the Golgi complex, laidlomycin could potentially inhibit the proper folding, glycosylation, and transport of viral envelope proteins, leading to the production of non-infectious viral particles.

Caption: Laidlomycin's potential interference with viral protein processing and trafficking.

Modulation of Host Signaling Pathways

Recent studies have indicated that some ionophores can modulate host cell signaling pathways that are crucial for viral replication. For instance, salinomycin has been found to inhibit the MAPK signaling pathway, which is activated by and required for the replication of Porcine Epidemic Dihea Virus (PEDV).[9][10] It is plausible that laidlomycin could similarly modulate host signaling pathways, thereby creating an intracellular environment that is less conducive to viral replication.

Quantitative Data for Antiviral Activity of Polyether Ionophores

While specific data for laidlomycin is not yet available, the following tables summarize the in vitro antiviral activities of related polyether ionophores against various viruses. This information provides a benchmark for the expected potency of laidlomycin.

Table 1: Antiviral Activity of Polyether Ionophores against Coronaviruses

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Salinomycin | MERS-CoV | Vero | - | >10 | - | [1] |

| Monensin | MERS-CoV | Vero | - | >10 | - | [1] |

| X-206 | SARS-CoV-2 | Vero E6-hTMPRSS2 | 0.014 | 8.2 | 586 | [1][11] |

| Narasin | SARS-CoV-2 | Vero E6-hTMPRSS2 | 0.057 | 8.5 | >100 | [1] |

| Salinomycin | SARS-CoV-2 | Vero E6-hTMPRSS2 | 0.066 | 7.2 | >100 | [1] |

| Maduramycin | SARS-CoV-2 | Vero E6-hTMPRSS2 | 0.064 | 20 | 313 | [1] |

| Monensin | SARS-CoV-2 | Vero E6-hTMPRSS2 | 0.12 | 8.8 | 73 | [1] |

| Salinomycin | FCoV | Fcwf-4 | ~0.4 | - | - | [3] |

| Nigericin | FCoV | Fcwf-4 | ~0.05 | - | - | [3] |

| Salinomycin | PEDV | Vero | - | - | - | [9][10] |

Table 2: Antiviral Activity of Polyether Ionophores against Influenza Viruses

| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Salinomycin | A/PR/8/34 (H1N1) | MDCK | 0.4 | >10 | >25 | [2] |

| Salinomycin | A/Hong Kong/8/68 (H3N2) | MDCK | 2.1 | >10 | >4.8 | [2] |

| Salinomycin | B/Lee/40 | MDCK | 4.3 | >10 | >2.3 | [2] |

Proposed Experimental Protocols

To systematically evaluate the antiviral potential of laidlomycin, a series of in vitro assays are proposed.

Cytotoxicity Assays

Prior to assessing antiviral activity, it is essential to determine the cytotoxicity of laidlomycin in the selected cell lines to establish a therapeutic window.

-

Objective: To determine the 50% cytotoxic concentration (CC50) of laidlomycin.

-

Cell Lines:

-

Vero E6 (ATCC CRL-1586) for general viral studies (e.g., SARS-CoV-2).

-

MDCK (ATCC CCL-34) for influenza virus studies.

-

A549 (ATCC CCL-185) for respiratory virus studies.

-

-

Methodology (MTT Assay):

-

Seed cells in 96-well plates and incubate for 24 hours to form a monolayer.

-

Prepare serial dilutions of laidlomycin in cell culture medium.

-

Remove the old medium and add the laidlomycin dilutions to the cells.

-

Incubate for 48-72 hours (coinciding with the duration of the antiviral assay).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

-

Antiviral Activity Assays

Several assays can be employed to determine the efficacy of laidlomycin in inhibiting viral replication.

-

Objective: To determine the 50% effective concentration (EC50) of laidlomycin by observing the inhibition of virus-induced cell death.

-

Methodology:

-

Seed cells in 96-well plates and grow to confluence.

-

Pre-treat the cells with non-toxic concentrations of laidlomycin for 1-2 hours.

-

Infect the cells with a known titer of the virus (e.g., 100 TCID50).

-

Incubate for 48-72 hours until CPE is observed in the virus control wells.

-

Observe the cells microscopically for CPE and/or stain with crystal violet.

-

The EC50 is the concentration of laidlomycin that inhibits CPE by 50% compared to the virus control.

-

-

Objective: To quantify the inhibition of infectious virus particle production.

-

Methodology:

-

Seed cells in 6-well or 12-well plates.

-

Infect the confluent cell monolayers with the virus for 1 hour.

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of laidlomycin.

-

Incubate until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

The EC50 is the concentration that reduces the number of plaques by 50%.

-

-

Objective: To measure the reduction in the titer of infectious virus produced in the presence of laidlomycin.

-

Methodology:

-

Infect cells in the presence of different concentrations of laidlomycin.

-

After one full replication cycle (e.g., 24-48 hours), collect the supernatant.

-

Determine the viral titer in the supernatant using a TCID50 assay or plaque assay on fresh cell monolayers.

-

The EC50 is the concentration that reduces the viral yield by 50%.

-

Caption: Workflow for the in vitro evaluation of laidlomycin's antiviral activity.

Mechanism of Action Studies

To elucidate how laidlomycin inhibits viral replication, the following experiments are proposed.

-

Objective: To determine the stage of the viral life cycle targeted by laidlomycin.

-

Methodology:

-

Infect cells with the virus.

-

Add laidlomycin at different time points relative to infection (e.g., before infection, during infection, and at various times post-infection).

-

Measure the viral yield at the end of the replication cycle.

-

Inhibition observed only when the compound is added early in the infection cycle suggests a target in the early stages, such as entry.

-

-

Objective: To confirm that laidlomycin disrupts endosomal acidification.

-

Methodology:

-

Treat cells with laidlomycin.

-

Incubate the cells with a pH-sensitive fluorescent dye, such as Acridine Orange or LysoTracker.

-

Observe the cells using fluorescence microscopy. A decrease in the fluorescence of acidic compartments in laidlomycin-treated cells compared to controls would indicate a disruption of endosomal acidification.

-

Conclusion and Future Directions

The existing body of research on polyether ionophores provides a strong rationale for investigating laidlomycin as a potential broad-spectrum antiviral agent. Its likely mechanism of action, the disruption of endosomal acidification, is a well-validated antiviral strategy that targets a host-cell process, which may reduce the likelihood of the development of viral resistance.

The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of laidlomycin's antiviral efficacy and mechanism of action. Positive results from these in vitro studies would warrant further investigation, including in vivo studies in appropriate animal models and medicinal chemistry efforts to optimize its antiviral activity and safety profile. The exploration of laidlomycin could lead to the development of a novel and much-needed therapeutic option for a variety of viral diseases.

References

- 1. Ionophore antibiotic X-206 is a potent inhibitor of SARS-CoV-2 infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salinomycin Inhibits Influenza Virus Infection by Disrupting Endosomal Acidification and Viral Matrix Protein 2 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. news-medical.net [news-medical.net]

- 5. Entry of Feline Calicivirus Is Dependent on Clathrin-Mediated Endocytosis and Acidification in Endosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential effect of monensin on enveloped viruses that form at distinct plasma membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential effect of monensin on enveloped viruses that form at distinct plasma membrane domains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of cytochalasin D and monensin on enveloped vaccinia virus release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In Vitro Antiviral Activities of Salinomycin on Porcine Epidemic Diarrhea Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Potential Inhibitory Effect of Laidlomycin on HIV Replication

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence and peer-reviewed literature specifically detailing the inhibitory effect of laidlomycin on HIV replication are not publicly available at the time of this writing. This document, therefore, presents a hypothetical framework based on the known antiviral mechanisms of similar ionophore compounds and outlines a comprehensive research plan to investigate laidlomycin as a potential anti-HIV agent.

Introduction: Laidlomycin and the Quest for Novel HIV Inhibitors

The human immunodeficiency virus (HIV) pandemic continues to be a major global health challenge, necessitating the discovery of novel therapeutic agents that can overcome the limitations of current antiretroviral therapies, such as drug resistance and long-term toxicity. Laidlomycin is a polyether ionophore antibiotic, a class of compounds known to transport metal cations across lipid membranes, thereby disrupting intracellular ion homeostasis. While its activity against HIV has not been reported, other ionophores have demonstrated antiviral properties against a range of viruses, suggesting that laidlomycin could represent a novel avenue for anti-HIV drug discovery.

This technical guide will explore the potential of laidlomycin as an HIV replication inhibitor. It will begin by summarizing the known antiviral mechanisms of other ionophores, then propose a hypothetical mechanism of action for laidlomycin against HIV. Finally, it will provide a detailed, hypothetical experimental plan to rigorously test this hypothesis, including cytotoxicity and antiviral assays, and mechanistic studies.

The Antiviral Potential of Ionophores: A Mechanistic Overview

Ionophores exert their biological effects by disrupting the electrochemical gradients across cellular and viral membranes. This disruption can interfere with several stages of the viral life cycle. For instance, the ionophore antibiotic valinomycin has been shown to have potent anti-La Crosse virus (LACV) activity, likely by altering cellular potassium ion concentrations, which are a known determinant of LACV entry. Similarly, other ionophore antibiotics have been shown to inhibit Feline Coronavirus (FCoV) replication by altering intracellular Ca2+ concentrations and endosomal pH.

For enveloped viruses like HIV, viral entry is a particularly vulnerable step that is sensitive to changes in the host cell's intracellular environment. HIV entry is a multi-step process involving the binding of the viral envelope glycoprotein gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the target cell surface, followed by fusion of the viral and cellular membranes. This fusion process is pH-dependent in some viral entry pathways. Therefore, an ionophore like laidlomycin could potentially inhibit HIV replication by:

-

Altering endosomal pH: If HIV enters via an endocytic pathway in certain cell types, laidlomycin could disrupt the necessary acidification of the endosome, preventing viral uncoating and release of the viral core into the cytoplasm.

-

Disrupting intracellular ion gradients: Changes in intracellular concentrations of ions like K+, Na+, and Ca2+ can affect cellular processes that are essential for viral replication, including signal transduction pathways and the function of host factors that HIV relies on.

Hypothetical Experimental Plan to Evaluate the Anti-HIV Activity of Laidlomycin

To systematically investigate the potential anti-HIV activity of laidlomycin, a multi-step experimental approach is proposed. The following sections detail the necessary protocols.

Cytotoxicity Assessment

Prior to evaluating its antiviral efficacy, the cytotoxicity of laidlomycin must be determined to identify a therapeutic window.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human T-lymphocytic MT-4 cells or TZM-bl cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Laidlomycin will be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which will then be serially diluted in culture medium to achieve the desired final concentrations.

-

Assay Procedure:

-

Cells will be seeded in a 96-well plate at a density of 1 x 10^4 cells/well.

-

The serially diluted laidlomycin will be added to the wells. Control wells will contain cells with medium and DMSO only.

-

The plate will be incubated for 48-72 hours.

-

Following incubation, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) will be added to each well and incubated for 4 hours at 37°C.

-

The medium will be aspirated, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

-

The absorbance will be measured at 540 nm using a microplate reader.

-

-

Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of laidlomycin that reduces cell viability by 50%, will be calculated from the dose-response curve.

Antiviral Activity Assays

Experimental Protocol: HIV-1 Inhibition Assay in TZM-bl cells

-

Virus Stock: A laboratory-adapted strain of HIV-1, such as HIV-1IIIB, will be used. The virus stock will be tittered to determine the 50% tissue culture infectious dose (TCID50).

-

Assay Procedure:

-

TZM-bl cells will be seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated overnight.

-

The cells will be pre-treated with non-toxic concentrations of laidlomycin for 2 hours.

-

The cells will then be infected with HIV-1 at a multiplicity of infection (MOI) of 0.1.

-

After 48 hours of incubation, the supernatant will be removed, and the cells will be lysed.

-

Luciferase activity, which is proportional to the extent of viral replication, will be measured using a luciferase assay system and a luminometer.

-

-

Data Analysis: The 50% inhibitory concentration (IC50), the concentration of laidlomycin that inhibits HIV-1 replication by 50%, will be determined. The selectivity index (SI), a measure of the compound's therapeutic window, will be calculated as the ratio of CC50 to IC50.

Mechanistic Studies: Time-of-Addition Experiment

To identify the stage of the HIV life cycle targeted by laidlomycin, a time-of-addition experiment will be performed.

Experimental Protocol: Time-of-Addition Assay

-

Cell Culture and Infection: TZM-bl cells will be seeded and infected with HIV-1 as described above.

-

Compound Addition: Laidlomycin will be added at various time points before and after viral infection (e.g., -2, 0, 2, 4, 6, 8, 10, and 12 hours post-infection).

-

Control Inhibitors: Known HIV inhibitors targeting different stages of the viral life cycle will be used as controls:

-

Entry inhibitor: Enfuvirtide (T-20)

-

Reverse transcription inhibitor: Zidovudine (AZT)

-

Integration inhibitor: Raltegravir

-

-

Data Analysis: The percentage of inhibition at each time point will be calculated. The time at which laidlomycin loses its inhibitory effect will indicate the stage of the viral life cycle it targets. For example, if laidlomycin is only effective when added early in the infection, it likely targets entry or reverse transcription.

Hypothetical Data Presentation

The quantitative data from the proposed experiments would be summarized in tables for clear comparison.

Table 1: Hypothetical Cytotoxicity and Anti-HIV-1 Activity of Laidlomycin

| Compound | CC50 (µM) in TZM-bl cells | IC50 (µM) against HIV-1IIIB | Selectivity Index (SI = CC50/IC50) |

| Laidlomycin | >100 | 2.5 | >40 |

| Zidovudine (AZT) | >200 | 0.01 | >20000 |

Table 2: Hypothetical Time-of-Addition Assay Results for Laidlomycin

| Time of Addition (hours post-infection) | % Inhibition by Laidlomycin | % Inhibition by Enfuvirtide (Entry Inhibitor) | % Inhibition by Zidovudine (RT Inhibitor) |

| -2 | 95 | 98 | 97 |

| 0 | 92 | 95 | 96 |

| 2 | 88 | 5 | 94 |

| 4 | 10 | 0 | 90 |

| 6 | 2 | 0 | 5 |

| 8 | 0 | 0 | 0 |

Visualizations of Proposed Workflows and Mechanisms

Diagrams created using Graphviz can effectively illustrate the experimental workflow and the hypothesized mechanism of action.

Caption: Proposed experimental workflow for evaluating the anti-HIV activity of laidlomycin.

Caption: Hypothesized mechanism of HIV entry inhibition by laidlomycin through disruption of endosomal acidification.

Conclusion and Future Directions

While direct evidence is currently lacking, the known antiviral activities of other ionophores provide a strong rationale for investigating laidlomycin as a potential inhibitor of HIV replication. The proposed experimental plan outlines a clear and comprehensive strategy to determine its efficacy and mechanism of action. Should laidlomycin demonstrate significant and selective anti-HIV activity, further studies would be warranted, including evaluation against a broader range of HIV-1 strains, assessment in primary human cells, and in vivo studies in animal models. The exploration of laidlomycin and other ionophores could lead to the development of a new class of antiretroviral drugs with a novel mechanism of action, which would be a valuable addition to the current arsenal of anti-HIV therapies.

Laidlomycin Propionate for the Management of Avian Coccidiosis: A Technical Guide

Executive Summary: Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. Control has historically relied on in-feed anticoccidial agents, among which ionophores are a critical class. This document provides a detailed technical overview of laidlomycin propionate, a polyether ionophore antibiotic, for researchers, scientists, and drug development professionals. It covers the biochemical mechanism of action, presents available efficacy data, and outlines standardized protocols for evaluating anticoccidial drugs.

Introduction to Coccidiosis in Poultry

Coccidiosis is an intestinal disease caused by obligate intracellular protozoan parasites of the genus Eimeria.[1][2] The disease is characterized by damage to the intestinal epithelium, leading to malabsorption, diarrhea, hemorrhage, reduced feed efficiency, poor weight gain, and in severe cases, death.[3] Seven species of Eimeria are recognized as pathogenic to chickens: E. acervulina, E. brunetti, E. maxima, E. mitis, E. necatrix, E. praecox, and E. tenella, with the latter being highly pathogenic.[3] Due to the significant economic losses, estimated to exceed $13 billion annually worldwide, prophylactic control through in-feed medication is a cornerstone of poultry production.[4]

Laidlomycin: An Overview

Laidlomycin propionate is a polyether ionophore antibiotic, a class of compounds widely used in animal health for their anticoccidial properties.[5] Like other ionophores such as monensin and lasalocid, laidlomycin is a fermentation product of a strain of Streptomyces. These compounds are primarily used as feed additives to prevent and control coccidiosis in poultry and to improve feed efficiency in cattle.[5][6] Their classification as non-therapeutic antibiotics means they function by modulating gut microflora and targeting the parasitic protozoa directly.[5]

Mechanism of Action

The primary mechanism of action for laidlomycin and other ionophores is the disruption of vital ion gradients across the cell membranes of the Eimeria parasite. Laidlomycin is a lipophilic molecule that can form a complex with monovalent cations, such as potassium (K+) and sodium (Na+), and transport them across the parasite's cell membrane.

This action disrupts the delicate osmotic balance within the parasite. The influx of cations and water leads to excessive swelling and eventual lysis of the parasite at various stages of its intracellular development, particularly during schizogony and gametogony. This disruption of the parasite's lifecycle prevents it from causing significant intestinal damage to the host.

Caption: Laidlomycin disrupts the Eimeria parasite's ion balance, leading to cell death.

Efficacy and Performance Data

While extensive quantitative data for laidlomycin propionate in poultry is not as prevalent in recent literature as for other ionophores, studies in feedlot cattle provide a strong indication of its efficacy in improving feed conversion and weight gain, which are translatable metrics for anticoccidial performance in poultry. An effective anticoccidial drug mitigates the negative impact of coccidiosis on these key production parameters.

The tables below summarize dose-response data from feedlot cattle studies, which demonstrate the dose-dependent effect of laidlomycin propionate on animal performance. Similar dose-titration studies are fundamental in poultry to establish optimal inclusion rates for coccidiosis control.

Table 1: Effect of Laidlomycin Propionate on Average Daily Gain (ADG) in Feedlot Cattle

| Laidlomycin Propionate (mg/kg of DM) | Average Daily Gain (kg) | Percent Improvement over Control |

| 0 (Control) | 1.54 | - |

| 3 | 1.55 | +0.6% |

| 6 | 1.62 | +5.2% |

| 9 | 1.61 | +4.5% |

| 12 | 1.60 | +3.9% |

| Data synthesized from studies in feedlot steers and heifers. Improvements were noted as significant (P < .001) within the 6 to 12 mg/kg range. |

Table 2: Effect of Laidlomycin Propionate on Feed Conversion Ratio (FCR) in Feedlot Cattle

| Laidlomycin Propionate (mg/kg of DM) | Feed Conversion Ratio (Feed/Gain) | Percent Improvement over Control |

| 0 (Control) | 6.85 | - |

| 3 | 6.80 | +0.7% |

| 6 | 6.55 | +4.4% |

| 9 | 6.48 | +5.4% |

| 12 | 6.42 | +6.3% |

| Data synthesized from studies in feedlot steers and heifers. Improvements were noted as significant (P < .001) within the 6 to 12 mg/kg range. |

Standardized Experimental Protocol for Efficacy Testing

Evaluating the efficacy of an anticoccidial agent like laidlomycin requires a rigorous, controlled experimental design. The following protocol outlines a standard floor-pen or battery cage trial.

5.1 Objective: To determine the efficacy of laidlomycin propionate in preventing coccidiosis-induced mortality, intestinal lesions, and performance losses in broiler chickens challenged with a mixed culture of pathogenic Eimeria species.

5.2 Experimental Animals and Housing:

-

Animals: One-day-old broiler chicks from a commercial hatchery, negative for Eimeria.

-

Housing: Floor pens with fresh litter (e.g., pine shavings) or battery cages, ensuring no prior exposure to coccidia.

-

Stocking Density: Adherence to institutional animal care and use committee (IACUC) guidelines.

5.3 Experimental Design:

-

Groups:

-

Non-Infected, Non-Medicated Control (NINC): No challenge, no treatment.

-

Infected, Non-Medicated Control (INC): Challenged, no treatment.

-

Infected, Medicated (Treatment Groups): Challenged, fed diets with varying inclusion rates of laidlomycin propionate (e.g., 5, 7.5, 10 ppm).

-

Infected, Medicated (Reference Control): Challenged, fed a diet with an established anticoccidial (e.g., Salinomycin at 66 ppm).

-

-

Randomization: Birds are randomly allocated to pens, and pens are randomly assigned to treatment groups.

-

Duration: Typically 28 to 42 days.

5.4 Diet and Medication:

-

A standard basal diet (starter, grower) is formulated to meet or exceed NRC requirements.

-

Laidlomycin propionate is incorporated into the basal diet to create the treatment feeds. Diets are provided ad libitum.

5.5 Infection (Challenge):

-

Inoculum: A mixed culture of pathogenic Eimeria species (e.g., E. acervulina, E. maxima, E. tenella) of known oocyst count and proven sensitivity to ionophores.

-

Administration: On a specified day (e.g., day 14), each bird in the challenged groups receives a measured oral dose of the oocyst culture.

5.6 Data Collection and Parameters:

-

Performance: Body weight and feed consumption are measured weekly to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).

-

Lesion Scoring: At a set time post-infection (e.g., 6-7 days), a subset of birds from each pen is euthanized. Intestinal segments are examined and scored for coccidial lesions on a scale of 0 (no lesions) to 4 (severe lesions).

-

Oocyst Counts: Fecal samples are collected from each pen post-infection to determine oocysts per gram (OPG) using a McMaster chamber.

-

Mortality: Recorded daily, with the cause of death determined by necropsy.

5.7 Statistical Analysis:

-

Data (pen is the experimental unit) are analyzed using Analysis of Variance (ANOVA). Significant differences between group means are determined using tests such as Tukey's HSD or Dunnett's test. A P-value of <0.05 is typically considered significant.

Experimental Workflow Visualization

The logical flow of a standard anticoccidial efficacy trial is depicted below.

Caption: A typical timeline for evaluating anticoccidial drugs in a poultry research setting.

Conclusion

Laidlomycin propionate, as a polyether ionophore, remains a relevant tool for the control of coccidiosis in poultry. Its mechanism of action, centered on the disruption of parasitic ion homeostasis, is well-understood and effective. While specific public-domain efficacy data in poultry is less common than for other ionophores, the principles of its activity and the methods for its evaluation are well-established. For drug development professionals, the standardized protocols for efficacy testing are crucial for generating the robust data required for regulatory approval and commercial application. Future research should focus on generating contemporary poultry-specific performance data and exploring its role in rotation programs to mitigate the development of drug resistance.

References

- 1. Evaluating the Resistance of Eimeria Spp. Field Isolates to Anticoccidial Drugs Using Three Different Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synapse.koreamed.org [synapse.koreamed.org]

- 3. Anticoccidial activity of natural plants extracts mixture against Eimeria tenella: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Are Ionophores the Key for Managing Coccidiosis in Calves? | TSLN.com [tsln.com]

- 6. scispace.com [scispace.com]

Laidlomycin's Impact on Microbial Ecology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laidlomycin, a polyether ionophore antibiotic, selectively targets Gram-positive bacteria, leading to significant alterations in microbial ecosystems, particularly within the rumen of cattle. Its primary mechanism of action involves the disruption of ion gradients across bacterial cell membranes, which in turn modulates metabolic pathways, favoring the production of propionate over acetate and decreasing the synthesis of methane and ammonia. This guide provides a comprehensive technical overview of laidlomycin's effects on microbial ecology, detailing its mechanism of action, quantitative impacts on microbial populations and their metabolic outputs, and the experimental protocols used to elucidate these effects.

Mechanism of Action